N-tert-Butyl-N-Fmoc-glycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-Fmoc-glycine typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
tert-Butyl Protection: The carboxyl group of the Fmoc-protected glycine is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-Fmoc-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine, and removal of the tert-butyl group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
tert-Butyl Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Fmoc Deprotection: Glycine tert-butyl ester.
tert-Butyl Deprotection: Free glycine.
Scientific Research Applications
N-tert-Butyl-N-Fmoc-glycine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary function of N-tert-Butyl-N-Fmoc-glycine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-beta-glutamic acid 5-tert-butyl ester:
N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester: Another protected glycine derivative used in peptide synthesis.
Uniqueness
N-tert-Butyl-N-Fmoc-glycine is unique due to its dual protection strategy, which allows for greater control and efficiency in peptide synthesis. The combination of Fmoc and tert-butyl protecting groups provides orthogonal protection, enabling selective deprotection and coupling reactions .
Properties
IUPAC Name |
2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHNDOYEGWHPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166891 | |
Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250695-67-1 | |
Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250695-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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